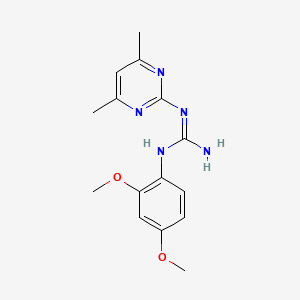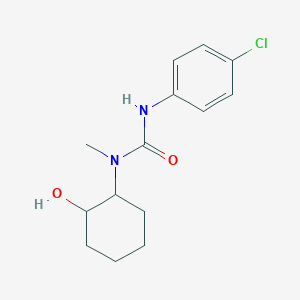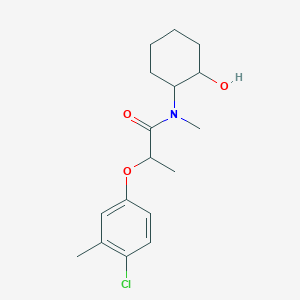![molecular formula C22H22N2O4 B5290791 4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5290791.png)
4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2-(6-methoxy-2-naphthyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2-(6-methoxy-2-naphthyl)morpholine, also known as CMN-1, is a novel compound that has been synthesized for its potential use in scientific research. This compound has gained attention due to its unique chemical structure and potential applications in various fields of research.
Mechanism of Action
The exact mechanism of action of 4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2-(6-methoxy-2-naphthyl)morpholine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. The compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes including cell division and DNA repair.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, the compound has been found to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have antioxidant properties and may help protect against oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2-(6-methoxy-2-naphthyl)morpholine in scientific research is its unique chemical structure, which may allow for the development of new and more effective drugs. However, one limitation is that the compound is relatively new and has not been extensively studied, so its potential side effects and toxicity are not yet fully understood.
Future Directions
There are several potential future directions for research on 4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2-(6-methoxy-2-naphthyl)morpholine. One area of interest is the development of new drugs based on the compound's chemical structure. Another area of research could be the investigation of this compound's potential as a treatment for other diseases such as diabetes and cardiovascular disease. Additionally, further studies could be conducted to better understand the compound's mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2-(6-methoxy-2-naphthyl)morpholine involves the reaction of 5-cyclopropyl-1,3-oxazol-4-carboxylic acid with 6-methoxy-2-naphthaldehyde in the presence of morpholine and acetic acid. The reaction yields this compound as a white solid with a purity of over 95%.
Scientific Research Applications
4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2-(6-methoxy-2-naphthyl)morpholine has been studied for its potential use in various fields of scientific research, including cancer research, neuroscience, and drug discovery. The compound has shown promising results in inhibiting the growth of cancer cells and reducing tumor size in animal models. In addition, this compound has been found to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
(5-cyclopropyl-1,3-oxazol-4-yl)-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-18-7-6-15-10-17(5-4-16(15)11-18)19-12-24(8-9-27-19)22(25)20-21(14-2-3-14)28-13-23-20/h4-7,10-11,13-14,19H,2-3,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOLLNWYAAIPCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)C4=C(OC=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B5290716.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5290730.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5290733.png)
![N-[3-(4-fluorophenyl)propyl]cyclopentanecarboxamide](/img/structure/B5290746.png)
![4-[2-(acetylamino)-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5290749.png)
![3-methyl-N-{2-[1-(3,3,3-trifluoropropyl)piperidin-3-yl]ethyl}but-2-enamide](/img/structure/B5290750.png)

![[3-ethyl-1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]methanol](/img/structure/B5290766.png)
![2-morpholin-4-yl-N-[(2-phenoxypyridin-3-yl)methyl]butanamide](/img/structure/B5290767.png)

![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5290776.png)
![N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide](/img/structure/B5290789.png)
![7-acetyl-N-(2-propoxyethyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5290794.png)
